5-(4-Fluorophenyl)pyridine-2-carbonitrile
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Overview
Description
5-(4-Fluorophenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H7FN2. It is a derivative of pyridine, featuring a fluorophenyl group at the 5-position and a carbonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate. This intermediate then undergoes cyclization to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets, while the nitrile group can participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(4-Fluorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Contains a pyrimidine ring and hydrazinyl group, offering different reactivity and applications.
Uniqueness
5-(4-Fluorophenyl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUPEPKKYIXDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661732 |
Source
|
Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-75-0 |
Source
|
Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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